2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile
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Overview
Description
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile is an organic compound characterized by the presence of chlorine atoms and a nitrile group attached to a but-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the formation of the nitrile group. The reaction is typically carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieving high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes or receptors. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2,4-dichlorophenyl)but-2-enenitrile
- 2-Chloro-3-(2,5-dichlorophenyl)but-2-enenitrile
- 2-Chloro-3-(2,6-dichlorophenyl)but-2-enenitrile
Uniqueness
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Properties
CAS No. |
92810-77-0 |
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Molecular Formula |
C10H6Cl3N |
Molecular Weight |
246.5 g/mol |
IUPAC Name |
2-chloro-3-(2,3-dichlorophenyl)but-2-enenitrile |
InChI |
InChI=1S/C10H6Cl3N/c1-6(9(12)5-14)7-3-2-4-8(11)10(7)13/h2-4H,1H3 |
InChI Key |
ZWTCIFCQMNELFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)Cl)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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